molecular formula C6H8N2O2S B14619448 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione CAS No. 59640-59-4

2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione

Cat. No.: B14619448
CAS No.: 59640-59-4
M. Wt: 172.21 g/mol
InChI Key: OXCQVYUDXBTUBC-UHFFFAOYSA-N
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Description

2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound characterized by a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and carbonyl groups at the 4 and 6 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione typically involves the reaction of pyrimidine derivatives with methylsulfanyl reagents. One common method is the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as zinc chloride (ZnCl2) in three-component coupling reactions has been reported to be effective in producing various pyrimidine derivatives in a single step .

Chemical Reactions Analysis

Types of Reactions

2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair processes. By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfanyl-pyrimidine-4,6-diol
  • 2-Methylmercaptobarbituic acid
  • 2-Methylthio-4,6-pyrimidinedione
  • 2-Methylthiopyrimidine-4,6-dione
  • 4,6-Dihydroxy-2-methylmercaptopyrimidine
  • 4,6-Dihydroxy-2-methylthiopyrimidine

Uniqueness

2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

59640-59-4

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

2-(methylsulfanylmethyl)-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C6H8N2O2S/c1-11-3-4-7-5(9)2-6(10)8-4/h2-3H2,1H3,(H,7,8,9,10)

InChI Key

OXCQVYUDXBTUBC-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC(=O)CC(=O)N1

Origin of Product

United States

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